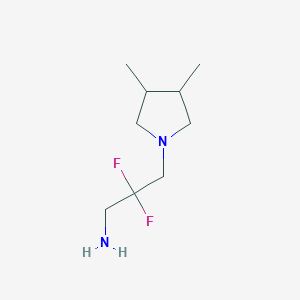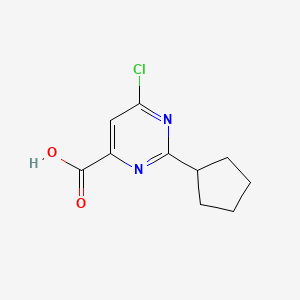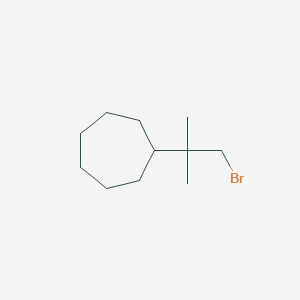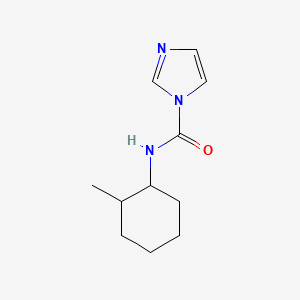![molecular formula C11H19FO2 B13176238 2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid](/img/structure/B13176238.png)
2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid is a fluorinated organic compound with the molecular formula C11H19FO2 and a molecular weight of 202.27 g/mol . This compound is characterized by the presence of a fluoro group and a cyclohexyl ring substituted with an isopropyl group. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring, which is then substituted with an isopropyl group.
Acetic Acid Derivative Formation: The final step involves the formation of the acetic acid derivative, which can be achieved through various carboxylation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-2-[4-(methyl)cyclohexyl]acetic acid: Similar structure but with a methyl group instead of an isopropyl group.
2-Fluoro-2-[4-(ethyl)cyclohexyl]acetic acid: Similar structure but with an ethyl group instead of an isopropyl group.
2-Fluoro-2-[4-(tert-butyl)cyclohexyl]acetic acid: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the fluoro group can enhance its stability and binding affinity in various applications.
Propriétés
Formule moléculaire |
C11H19FO2 |
|---|---|
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
2-fluoro-2-(4-propan-2-ylcyclohexyl)acetic acid |
InChI |
InChI=1S/C11H19FO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h7-10H,3-6H2,1-2H3,(H,13,14) |
Clé InChI |
XRFFYTGXEUYZER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13176166.png)
![2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane](/img/structure/B13176168.png)
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13176176.png)



![[8-(Aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine;[8-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine;[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B13176207.png)
![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13176211.png)


![[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol](/img/structure/B13176217.png)


